
2-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trifluoromethyl groups are widely used in many pharmaceuticals and agrochemicals because their incorporation into drug candidates could enhance chemical and metabolic stability, improve lipophilicity and bioavailability, and increase protein binding affinity .
Synthesis Analysis
The synthesis of trifluoromethyl compounds often involves various methods. For example, carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride . Another route to trifluoromethyl aromatics is the reaction of aryl iodides with trifluoromethyl copper .Molecular Structure Analysis
The trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine . This unique property can influence the molecular structure of the compound.Chemical Reactions Analysis
Trifluoromethyl groups can participate in various chemical reactions. For example, oxidative trifluoromethylation involves the reaction of nucleophilic substrates and nucleophilic trifluoromethylation reagents in the presence of oxidants .Physical And Chemical Properties Analysis
The unique physicochemical properties of the fluorine atom in trifluoromethyl groups contribute to the biological activities of these compounds . These properties can affect various factors such as the compound’s solubility, stability, and reactivity.科学研究应用
2-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline has been used in various scientific research applications, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, this compound has been used as a tool to study the glutamatergic system, which plays a crucial role in synaptic plasticity and learning and memory processes. This compound has been shown to selectively block the NMDA receptor, a subtype of glutamate receptor, and has been used to investigate the role of NMDA receptors in various neurological disorders.
In pharmacology, this compound has been used as a lead compound for the development of novel drugs that target the glutamatergic system. This compound has been modified to improve its pharmacokinetic properties and increase its selectivity for specific glutamate receptor subtypes. These modified compounds have shown promising results in preclinical studies and may have potential therapeutic applications in neurological disorders such as Alzheimer's disease and schizophrenia.
In medicinal chemistry, this compound has been used as a scaffold for the design of novel compounds with diverse biological activities. This compound has been modified to incorporate various functional groups, such as amides, esters, and sulfonamides, to improve its potency and selectivity for specific biological targets. These modified compounds have been evaluated for their activity against various biological targets, including enzymes, receptors, and ion channels.
作用机制
The mechanism of action of 2-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline is primarily attributed to its ability to selectively block the NMDA receptor. The NMDA receptor is a ligand-gated ion channel that is activated by the neurotransmitter glutamate. The activation of NMDA receptors leads to the influx of calcium ions into the cell, which triggers various intracellular signaling pathways that are involved in synaptic plasticity and learning and memory processes.
This compound binds to a specific site on the NMDA receptor, known as the glycine site, and prevents the binding of glycine, a co-agonist of the NMDA receptor. This results in the inhibition of NMDA receptor function and the reduction of calcium influx into the cell. The selective blockade of NMDA receptors by this compound has been shown to have various physiological and behavioral effects, including analgesia, sedation, and anticonvulsant activity.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in preclinical studies. In vitro studies have shown that this compound selectively blocks the NMDA receptor with high affinity and selectivity. In vivo studies have shown that this compound has analgesic, sedative, and anticonvulsant effects in animal models.
实验室实验的优点和局限性
2-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline has several advantages for lab experiments, including its high potency and selectivity for the NMDA receptor, its ability to cross the blood-brain barrier, and its stability in aqueous solutions. However, this compound also has some limitations, including its potential toxicity and its limited solubility in organic solvents.
未来方向
There are several future directions for research on 2-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline. One direction is the development of novel compounds based on the this compound scaffold with improved pharmacokinetic properties and selectivity for specific glutamate receptor subtypes. Another direction is the investigation of the role of NMDA receptors in various neurological disorders and the potential therapeutic applications of NMDA receptor antagonists, including this compound. Additionally, future research could focus on the optimization of this compound for use in clinical trials and the development of new formulations for drug delivery.
合成方法
2-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline can be synthesized using various methods, including the Debus-Radziszewski reaction, the Pictet-Spengler reaction, and the Bucherer-Bergs reaction. The Debus-Radziszewski reaction involves the condensation of an amine with an aldehyde or ketone in the presence of hydrochloric acid and a reducing agent. The Pictet-Spengler reaction involves the condensation of an amine with an aldehyde or ketone in the presence of an acid catalyst. The Bucherer-Bergs reaction involves the reduction of a nitro compound with a metal hydride followed by cyclization with an aldehyde or ketone.
安全和危害
属性
IUPAC Name |
2-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2/c10-9(11,12)8-5-13-6-3-1-2-4-7(6)14-8/h1-4,8,13-14H,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBZJTRWKCXCIOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=CC=CC=C2N1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2438232.png)

![6-fluoro-N-[4-(4-methanesulfonamidophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B2438235.png)

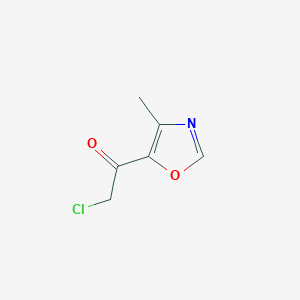
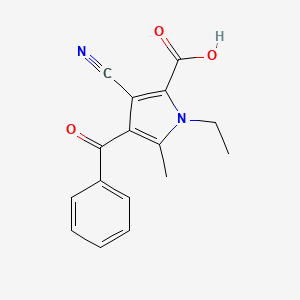
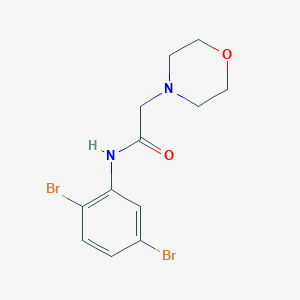
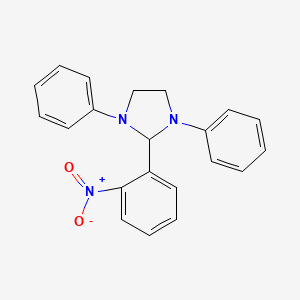
![2-Morpholinobenzo[d]thiazol-6-yl 2-(2,4-dichlorophenoxy)acetate](/img/structure/B2438243.png)
![4-ethoxy-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2438245.png)
![N-[[2-Chloro-6-(4-methylpiperazin-1-yl)phenyl]methyl]but-2-ynamide](/img/structure/B2438246.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2438249.png)
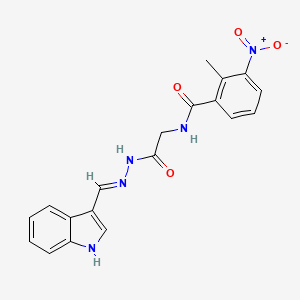
![4-[(Carbamoylamino)methyl]benzoic acid](/img/structure/B2438254.png)